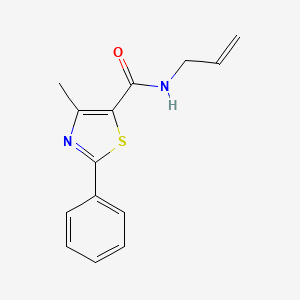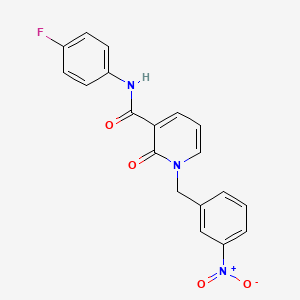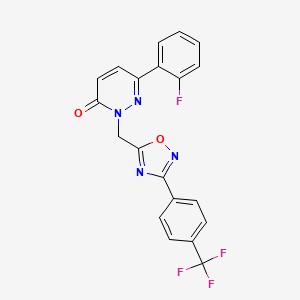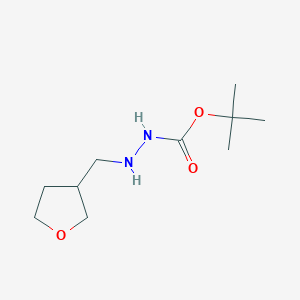![molecular formula C19H18F3N3O3S B2379386 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1252905-56-8](/img/structure/B2379386.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18F3N3O3S and its molecular weight is 425.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeled Compounds for Imaging
Compounds with structural similarities to the specified chemical have been explored for their potential in radiolabeling and imaging. For instance, pyrimidine derivatives have been synthesized for radioligand imaging of the translocator protein with PET, showcasing their utility in biomedical imaging and diagnostic applications (Dollé et al., 2008).
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis of pyrimidine derivatives and evaluating their biological activities. These compounds exhibit notable antimicrobial and anticancer properties, making them significant in the development of new therapeutic agents. For example, novel pyrimidine derivatives have shown efficacy against a variety of cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020).
Dual Inhibitory Activities
Pyrimidine scaffolds are also being investigated for their dual inhibitory activities against key enzymes, highlighting their potential in drug development for diseases like cancer. A study demonstrated potent dual inhibition against thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis and cell proliferation, by thieno[2,3-d]pyrimidine antifolates (Gangjee et al., 2008).
Antimicrobial Agents
The synthesis and evaluation of pyrimidine derivatives fused with thiophene rings have been conducted, revealing their potential as antimicrobial agents. These studies suggest the applicability of such compounds in addressing bacterial and fungal infections, thereby contributing to the field of infectious diseases (Hossan et al., 2012).
Herbicidal Applications
Research into pyrimidine derivatives also extends into agriculture, where their herbicidal activities have been explored. Novel pyrimidine-containing compounds have demonstrated efficacy against dicotyledonous weeds, presenting a potential avenue for the development of new herbicides (Wu et al., 2011).
properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3S/c1-2-3-9-24-17(27)16-14(8-10-29-16)25(18(24)28)11-15(26)23-13-7-5-4-6-12(13)19(20,21)22/h4-8,10H,2-3,9,11H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMFDWBNOUWJLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2H,4H,6H-furo[3,4-c]pyrazol-6-one](/img/structure/B2379311.png)
![2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2379312.png)


![3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2379319.png)


![Methyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2379325.png)
